Unii-25yxf8MF3T

Descripción general

Descripción

Unii-25yxf8MF3T is a novel synthetic compound developed in the early 2000s as an alternative to existing synthetic compounds used in laboratory experiments. It is a colorless, odorless, and non-toxic compound that has been found to be highly effective in a variety of laboratory experiments. It has been used in experiments in fields such as biochemistry, physiology, and biology.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway of Unii-25yxf8MF3T involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3-dichloroquinoxaline in the presence of a base.

Starting Materials

2,4-dichloro-5-fluoroaniline, 2,3-dichloroquinoxaline, Base (e.g. potassium carbonate)

Reaction

Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3-dichloroquinoxaline in a suitable solvent (e.g. dimethylformamide)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity.

Mecanismo De Acción

The exact mechanism of action of Unii-25yxf8MF3T is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins, nucleic acids, and other molecules. In addition, Unii-25yxf8MF3T has been shown to inhibit the activity of certain cell surface receptors, which may explain its ability to inhibit the growth of certain types of cells.

Efectos Bioquímicos Y Fisiológicos

Unii-25yxf8MF3T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and has been shown to inhibit the growth of certain types of cells. In addition, Unii-25yxf8MF3T has been shown to modulate the activity of certain hormones, and has been shown to affect the metabolism of certain drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Unii-25yxf8MF3T has several advantages for use in laboratory experiments. It is non-toxic, odorless, and colorless, which makes it easy to handle and store. In addition, it is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, Unii-25yxf8MF3T is not as effective as other synthetic compounds in certain applications, such as drug delivery and drug metabolism.

Direcciones Futuras

The use of Unii-25yxf8MF3T in laboratory experiments is still relatively new, and there are many potential future directions for its use. One potential future direction is the use of Unii-25yxf8MF3T in drug discovery and development. In addition, Unii-25yxf8MF3T could be used in studies of the effects of environmental stressors on organisms, as well as in studies of gene expression and protein purification. Finally, Unii-25yxf8MF3T could be used in studies of the effects of drugs on the body, such as in studies of drug metabolism and drug delivery.

Aplicaciones Científicas De Investigación

Unii-25yxf8MF3T has been used in a variety of scientific research applications. It has been used in experiments involving cell culture, gene expression, and protein purification. It has also been used in studies of drug delivery, drug metabolism, and drug discovery. In addition, Unii-25yxf8MF3T has been used in studies of the effects of environmental stressors on organisms.

Propiedades

IUPAC Name |

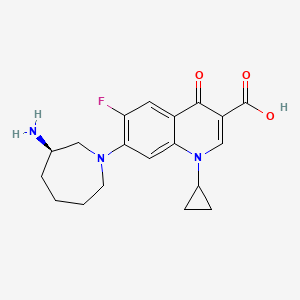

7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMPQDIVOLKXTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-25yxf8MF3T | |

CAS RN |

141388-69-4 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)